molecular formula C16H20N2O3S2 B2604409 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 865175-67-3

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2604409
CAS No.: 865175-67-3
M. Wt: 352.47
InChI Key: WHNQSPWYEXAAQT-MSUUIHNZSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide typically involves multi-step organic reactions. The starting materials often include 3-allylbenzo[d]thiazole and methylsulfonyl chloride. The synthesis process may involve:

    Alkylation: Introduction of the allyl group to the benzo[d]thiazole ring.

    Sulfonation: Addition of the methylsulfonyl group.

    Amidation: Formation of the pentanamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The allyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used to study enzyme inhibition, protein binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide
  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol

Uniqueness

Compared to similar compounds, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide stands out due to its unique combination of functional groups. The presence of the allyl, methylsulfonyl, and pentanamide moieties provides a distinct chemical profile that can lead to unique reactivity and biological activity.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-4-6-7-15(19)17-16-18(10-5-2)13-9-8-12(23(3,20)21)11-14(13)22-16/h5,8-9,11H,2,4,6-7,10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQSPWYEXAAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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